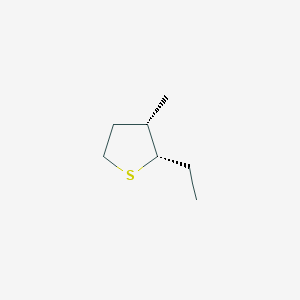
(2S,3S)-2-ethyl-3-methylthiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-ethyl-3-methylthiolane is a chiral compound with a unique structure that includes a thiolane ring, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-ethyl-3-methylthiolane can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoester to form this compound . This method is environmentally friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-ethyl-3-methylthiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to different thiolane derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
(2S,3S)-2-ethyl-3-methylthiolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2S,3S)-2-ethyl-3-methylthiolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The stereochemistry of the compound plays a crucial role in its interactions and the resulting biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-ethyl-3-methylthiolane: An enantiomer of (2S,3S)-2-ethyl-3-methylthiolane with different stereochemistry.
(2S,3S)-2-ethyl-3-methylbutane: A similar compound with a butane backbone instead of a thiolane ring.
This compound sulfoxide: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a thiolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61568-37-4 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,3S)-2-ethyl-3-methylthiolane |
InChI |
InChI=1S/C7H14S/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
XNZCGHZDGZDSBU-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](CCS1)C |
Canonical SMILES |
CCC1C(CCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


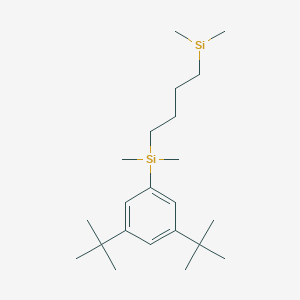
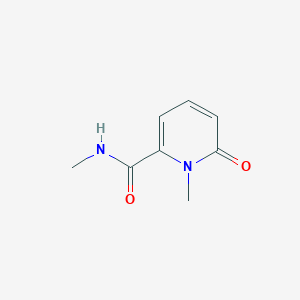

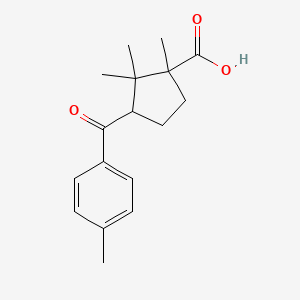
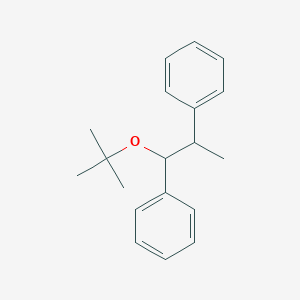
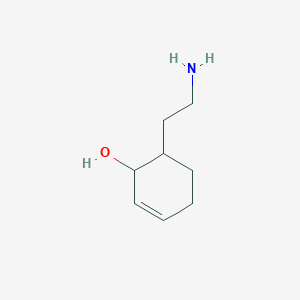
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid](/img/structure/B14582294.png)

![2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid](/img/structure/B14582312.png)
![2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14582315.png)
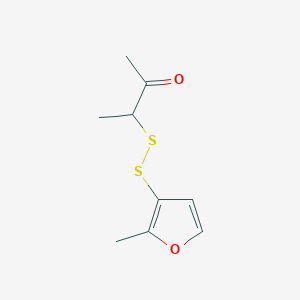

![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
